Glycerophosphoethanolamine
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Overview
Description
L-alpha-Glycerophosphorylethanolamine, also known as sn-glycerol-3-phosphoethanolamine, belongs to the class of organic compounds known as glycerophosphoethanolamines. These are glycerolipids characterized by an ethanolamine ester of glycerophosphoric acid. As is the case with diacylglycerols, glycerophosphoethanolamines can have many different combinations of fatty acids of varying lengths and saturation attached to the C-1 and C-2 atoms. L-alpha-Glycerophosphorylethanolamine is soluble (in water) and a moderately acidic compound (based on its pKa). L-alpha-Glycerophosphorylethanolamine has been primarily detected in blood.
Sn-glycero-3-phosphoethanolamine is a glycerophosphatidylethanolamine. It is a tautomer of a sn-glycero-3-phosphoethanolamine zwitterion and a 2-ammonioethyl (2R)-2,3-dihydroxypropyl phosphate zwitterion.
Scientific Research Applications
1. Neurological Disorders
Glycerophosphoethanolamine (GPEA) has been identified in various neurological disorders. Elevated levels of GPEA were found in the brains of patients with dominantly inherited olivopontocerebellar atrophy, suggesting altered membrane phospholipid metabolism as a contributing factor in neuronal cell death (Kish et al., 1990). Additionally, GPEA concentrations were observed to be higher in the brains of Alzheimer's disease patients compared to controls, indicating abnormal phospholipid metabolism characteristic of Alzheimer's disease but not Down's syndrome (Blusztajn et al., 1990).
2. Phospholipid Metabolism
The study of GPEA contributes significantly to the understanding of phospholipid metabolism. It can be characterized as a lithiated adduct by mass spectrometry, providing insights into its structure and the pathways leading to its formation, as explored by Hsu and Turk (2000) (Hsu & Turk, 2000). Furthermore, Fallbrook et al. (1999) identified that GPEA, along with glycerophosphocholine, acts as a competitive inhibitor of lysophospholipase activity, suggesting a role in regulating membrane phospholipid degradation (Fallbrook et al., 1999).
3. Gene Delivery and Therapeutic Applications
In the context of gene delivery, a fluorinated variant of GPEA, when used as a helper lipid, enhances in vitro and in vivo gene transfer capabilities, as demonstrated by Boussif et al. (2001) (Boussif et al., 2001).
4. Traumatic Brain Injury
GPEA's role in traumatic brain injury is highlighted by Jones et al. (2019), who used advanced mass spectrometry techniques to detect changes in ether-linked GPEA lipids in mouse brain lysosomes after traumatic brain injury (Jones et al., 2019).
5. Other Applications
GPEA is also significant in studying the phospholipid compositions of various biological samples, such as mussels, as demonstrated by Yin et al. (2016) (Yin et al., 2016). Its importance is further underscored in studies of cancer cell metabolism, mitochondrial dysfunction in psychiatric disorders, and the germination of spores in certain species (Modica-Napolitano & Renshaw, 2004), (Klein et al., 1988).
properties
CAS RN |
59734-15-5 |
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Product Name |
Glycerophosphoethanolamine |
Molecular Formula |
C5H14NO6P |
Molecular Weight |
215.14 g/mol |
IUPAC Name |
2-aminoethyl [(2S)-2,3-dihydroxypropyl] hydrogen phosphate |
InChI |
InChI=1S/C5H14NO6P/c6-1-2-11-13(9,10)12-4-5(8)3-7/h5,7-8H,1-4,6H2,(H,9,10)/t5-/m0/s1 |
InChI Key |
JZNWSCPGTDBMEW-YFKPBYRVSA-N |
Isomeric SMILES |
C(COP(=O)(O)OC[C@H](CO)O)N |
SMILES |
C(COP(=O)(O)OCC(CO)O)N |
Canonical SMILES |
C(COP(=O)(O)OCC(CO)O)N |
Other CAS RN |
59734-15-5 |
physical_description |
Solid |
synonyms |
glycerophosphoethanolamine glycerophosphorylethanolamine glycerylphosphorylethanolamine sn-glycerol-3-phosphoethanolamine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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